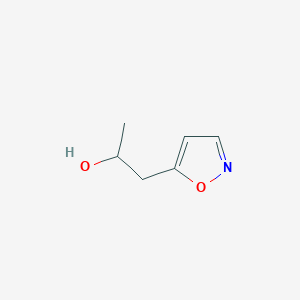

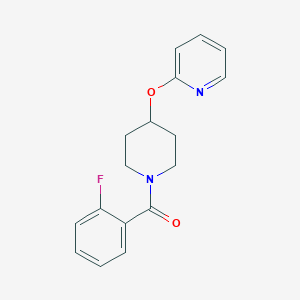

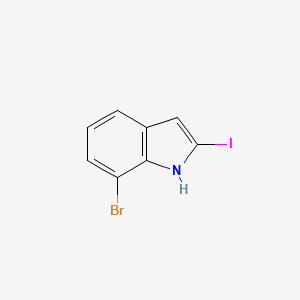

![molecular formula C10H20ClN B2450710 (1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride CAS No. 2031242-74-5](/img/structure/B2450710.png)

(1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride” is a chemical compound with the CAS Number: 2031242-74-5 . It has a molecular weight of 189.73 . The compound is stored at a temperature of 4 degrees Celsius and is in the form of a powder .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H19N.ClH/c1-9(2)8-4-5-10(3,6-8)7-11-9;/h8,11H,4-7H2,1-3H3;1H/t8-,10+;/m0./s1 . This indicates the molecular structure of the compound.

Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at a temperature of 4 degrees Celsius .

Aplicaciones Científicas De Investigación

Synthesis Techniques and Structural Analysis

Synthesis and Crystal Structure Characterization

The compound (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one, closely related to the target molecule, was synthesized and characterized using NMR, HRMS spectroscopy, and X-ray crystallography. This study contributes to the understanding of the molecular configuration and intermolecular interactions of such compounds (Wu, Guo, Zhang, & Xia, 2015).

Structural Studies of Derivatives

A detailed structural study of esters derived from similar azabicyclooctane hydrochlorides was conducted using infrared and Raman spectroscopy, along with X-ray diffraction. This research provides insights into the spectral differences between various epimers and hydrochloride forms of related compounds (Huertas et al., 1997).

Synthesis of Related Compounds

Stereochemical Synthesis

The stereoselective synthesis of various (1R,5S)-4-[(E)-alkylidene]-1,8,8-trimethyl-2-oxabicyclo[3.2.1]octan-3-ones, which are structurally akin to the target molecule, was achieved. This method involves coupling with Grignard reagents, potassium cyanide, and indoles, demonstrating a pathway for creating stereochemically complex derivatives (Grošelj et al., 2005).

Asymmetric Synthesis of Derivatives

Asymmetric synthesis of derivatives with a chiral phosphorus atom, related to the target compound, was explored. This study illustrates the creation of optically active products and diastereomers, enriching the understanding of asymmetric reactions in similar molecular structures (Ru-yu & Li-jian, 1992).

Applications in Medicinal Chemistry

- Derivatives with Hypotensive Activity: Studies on derivatives of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane, structurally related to the target compound, revealed moderate hypotensive activity in rats. This research indicates potential medicinal applications of these derivatives in cardiovascular therapies (Ranise et al., 1983).

Safety and Hazards

Propiedades

IUPAC Name |

(1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N.ClH/c1-9(2)8-4-5-10(3,6-8)7-11-9;/h8,11H,4-7H2,1-3H3;1H/t8-,10+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSBVPNKQWDEGT-KXNXZCPBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)(CN1)C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H](C1)C(NC2)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

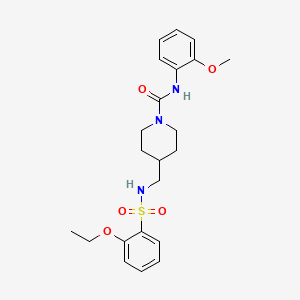

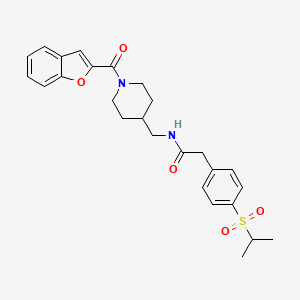

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide](/img/structure/B2450628.png)

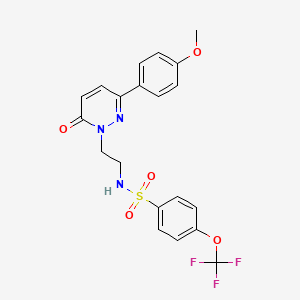

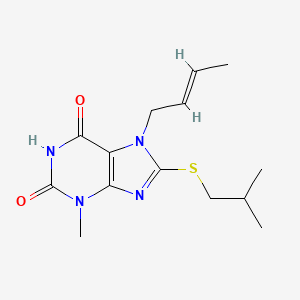

![1-[3-(3-Methylcyclohexyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2450632.png)

![rac-(3aR,6aS)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/no-structure.png)

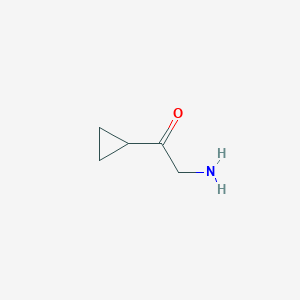

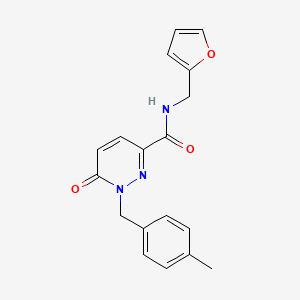

![(Phenylethyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine](/img/structure/B2450641.png)